

solubility of isobutyl nitrate in common organic and aqueous solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyl nitrate*

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Technical Guide: Solubility of Isobutyl Nitrate (CAS 543-29-3)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobutyl nitrate ((CH₃)₂CHCH₂ONO₂, CAS Registry Number: 543-29-3) is an organic nitrate ester of isobutanol.[1] It is a colorless to pale yellow liquid utilized as a fuel additive and as an intermediate in chemical syntheses.[2] Understanding the solubility of **isobutyl nitrate** in various aqueous and organic solvents is critical for its application in synthesis, formulation, and quality control, ensuring process efficiency and product stability.

This technical guide provides a comprehensive overview of the solubility of **isobutyl nitrate**. It includes tabulated quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and workflow diagrams for synthesis and solubility testing.

A Critical Distinction: Isobutyl Nitrate vs. Isobutyl Nitrite

It is imperative to distinguish **isobutyl nitrate** (C₄H₉NO₃) from the more commonly referenced isobutyl nitrite (C₄H₉NO₂, CAS 542-56-3). Isobutyl nitrite is a well-known vasodilator used recreationally as a "popper".[3][4] The two compounds have different chemical structures, properties, and applications. This document pertains exclusively to **isobutyl nitrate**.

Data Presentation: Physical Properties and Solubility

The following tables summarize the key physicochemical properties and known solubility data for **isobutyl nitrate**.

Table 1: Physical and Chemical Properties of **Isobutyl Nitrate**

Property	Value	Source(s)
CAS Number	543-29-3	[1]
Molecular Formula	C ₄ H ₉ NO ₃	[1]
Molecular Weight	119.12 g/mol	[1]
Appearance	Liquid	[1]
Boiling Point	123-125 °C	[1] [5]
Density	1.015 g/mL at 20 °C	[1]
Refractive Index	n _D 20 1.402	[1] [5]

Table 2: Solubility of **Isobutyl Nitrate**

Solvent	Solvent Type	Solubility	Temperature (°C)	Source(s)
Water	Aqueous (Polar Protic)	Insoluble	Not Specified	[1]
Water	Aqueous (Polar Protic)	Slightly soluble (Calculated: 2.7 g/L)	25 °C	[6]
Water	Aqueous (Polar Protic)	0.01 M	Not Specified	[7]
Alcohol	Organic (Polar Protic)	Miscible	Not Specified	[1]
Diethyl Ether	Organic (Polar Aprotic)	Miscible	Not Specified	[1]
General Organic Solvents	Organic	Soluble	Not Specified	[2]

Note: Quantitative solubility data for **isobutyl nitrate** in a broad range of specific organic solvents is not readily available in the reviewed literature. The term "miscible" implies solubility in all proportions.

Experimental Protocols

While specific published protocols for determining **isobutyl nitrate** solubility are scarce, the following is a detailed, standard methodology based on the widely accepted shake-flask method, suitable for determining the solubility of a liquid like **isobutyl nitrate** in various solvents.[8]

Protocol: Determination of Solubility via the Shake-Flask Method

Objective: To determine the equilibrium solubility of **isobutyl nitrate** in a selected solvent at a constant temperature.

Materials and Equipment:

- **Isobutyl nitrate** (high purity)
- Solvent of interest (e.g., water, ethanol, toluene)
- Analytical balance
- Thermostatically controlled shaker or incubator
- Glass flasks or vials with airtight seals (e.g., screw caps with PTFE septa)
- Syringes and filters (e.g., 0.22 μm PTFE syringe filter)
- Volumetric flasks and pipettes
- Gas Chromatograph (GC) with a suitable detector (e.g., FID) or High-Performance Liquid Chromatograph (HPLC)
- Centrifuge (optional)

Procedure:

- **Preparation:** Add a volume of the selected solvent to several separate flasks. The flasks should be placed in the thermostatic shaker and allowed to equilibrate to the desired temperature (e.g., 25 °C).
- **Addition of Solute:** Add an excess amount of **isobutyl nitrate** to each flask. An excess is confirmed by the presence of a distinct, undissolved phase of **isobutyl nitrate** after an initial vigorous mixing.[9]
- **Equilibration:** Seal the flasks tightly and place them in the thermostatic shaker. Agitate the mixtures at a constant speed for a sufficient duration to ensure equilibrium is reached.[8] For many organic systems, 24 to 48 hours is adequate, but preliminary time-course studies are recommended to confirm.[9]
- **Phase Separation:** Once equilibrium is achieved, cease agitation and allow the flasks to rest in the thermostatic bath for several hours (e.g., >12 hours) to permit the complete separation

of the two phases (the solvent saturated with **isobutyl nitrate** and the excess **isobutyl nitrate**).^[10] If separation is slow, the samples may be centrifuged at a constant temperature.

- Sampling: Carefully withdraw an aliquot from the clear, solvent-rich (saturated solution) phase using a syringe.^[10] Do not disturb the interface or the undissolved **isobutyl nitrate** layer.
- Filtration: Immediately filter the sampled aliquot through a syringe filter appropriate for the solvent (to remove any micro-droplets) into a pre-weighed volumetric flask.
- Quantification: Determine the mass of the filtered sample. Dilute the sample to a known volume with the pure solvent.

Analysis:

- Prepare a series of calibration standards of **isobutyl nitrate** in the solvent of interest with known concentrations.
- Analyze the prepared standards and the diluted sample using a validated analytical method, such as GC-FID.
- Construct a calibration curve by plotting the analytical response versus concentration for the standards.
- Use the calibration curve to determine the concentration of **isobutyl nitrate** in the diluted sample.
- Calculate the original concentration in the saturated solution, accounting for all dilution steps. The final result is typically expressed in g/L, mg/mL, or mol/L.

Considerations:

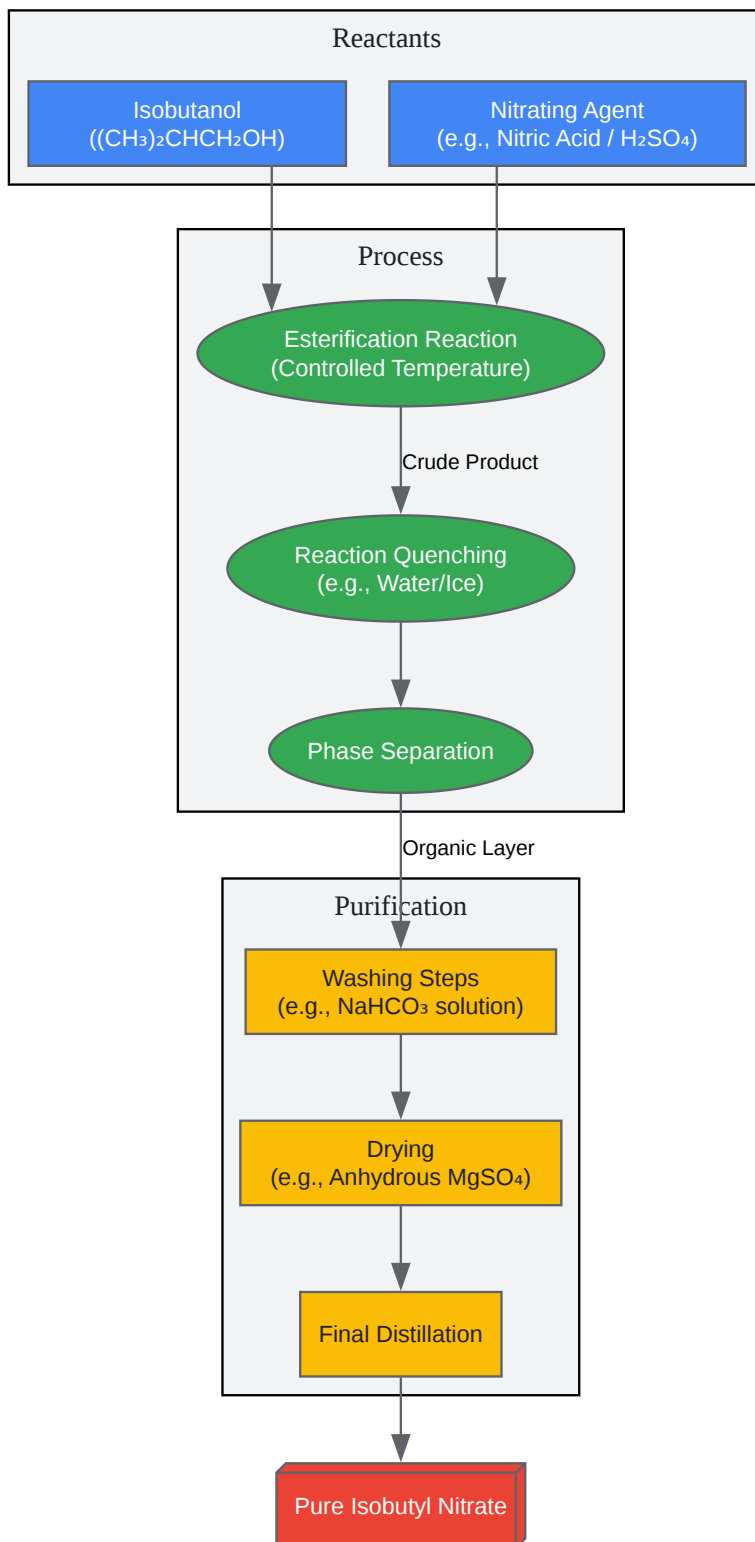
- Purity: The purity of both the **isobutyl nitrate** and the solvent is critical for accurate results.^[11]
- Temperature Control: Temperature must be strictly controlled throughout the experiment as solubility is temperature-dependent.^[11]

- Volatility: Due to the volatility of **isobutyl nitrate**, ensure all vessels are securely sealed to prevent loss of material.

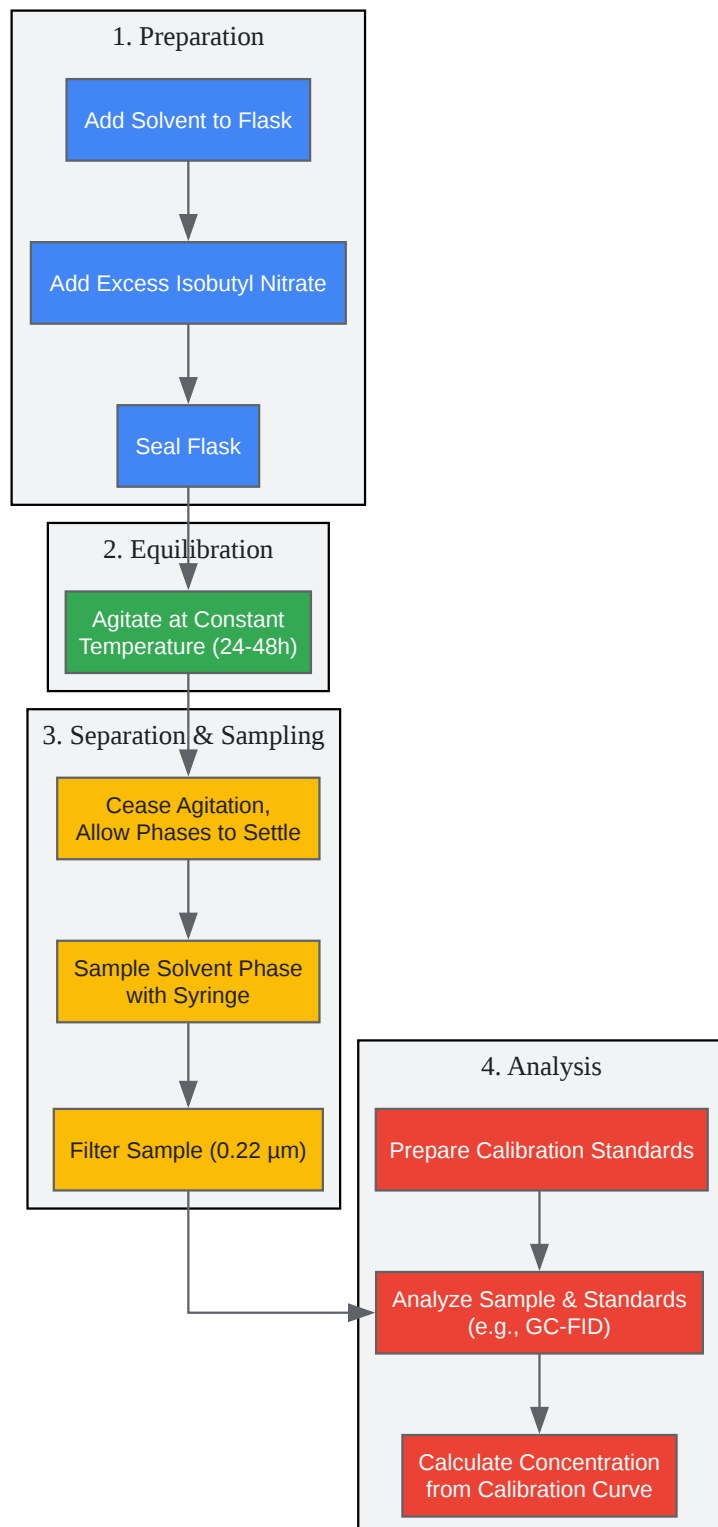
Visualizations: Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key logical workflows relevant to the use and analysis of **isobutyl nitrate**.

General Synthesis of Isobutyl Nitrate

[Click to download full resolution via product page](#)Caption: A logical workflow for the synthesis of **isobutyl nitrate**.

Experimental Workflow for Solubility Determination



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Caption: Workflow for the shake-flask solubility determination method.

Conclusion

This guide summarizes the available data on the solubility of **isobutyl nitrate** (CAS 543-29-3). It is characterized as being insoluble or only slightly soluble in water while being miscible with common organic solvents like alcohol and ether.[1][2][6] The lack of extensive quantitative data in the literature highlights an area for future research, particularly for drug development and chemical engineering applications. The provided shake-flask experimental protocol offers a robust and standardized methodology for researchers to generate precise solubility data for **isobutyl nitrate** in a wide array of solvent systems, thereby enabling more accurate process modeling and formulation development.

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- To cite this document: BenchChem. [solubility of isobutyl nitrate in common organic and aqueous solvents]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1220664#solubility-of-isobutyl-nitrate-in-common-organic-and-aqueous-solvents>]

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